molecular formula C8H8N2O2 B1531030 N-(4-formylpyridin-3-yl)acetamide CAS No. 1124194-63-3

N-(4-formylpyridin-3-yl)acetamide

Cat. No.: B1531030
CAS No.: 1124194-63-3
M. Wt: 164.16 g/mol
InChI Key: QXEFMYBPXJVIHG-UHFFFAOYSA-N
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Description

N-(4-Formylpyridin-3-yl)acetamide is a chemical compound with the CAS registry number 1124194-63-3 . It has a molecular formula of C 8 H 8 N 2 O 2 and a molecular weight of 164.16 g/mol . The compound is identified by the SMILES code O=CC1=C(NC(C)=O)C=NC=C1 and is assigned the MDL number MFCD13689206 . Safety Information: This compound is classified with the signal word "Danger" according to GHS standards. It is associated with hazard statement H301: Toxic if swallowed . Appropriate precautionary measures should be taken when handling this material. The UN number is 2811 and it is classified under packing group III . Research Context: While specific applications for this exact compound are not detailed in the available literature, its structure places it within a family of pyridine-based compounds that are of significant interest in medicinal chemistry research . Pyridine derivatives are frequently explored in drug discovery efforts, particularly for targets within the central nervous system (CNS), due to their potential for improved blood-brain barrier (BBB) penetration and water solubility . The presence of both acetamide and formyl functional groups on the pyridine ring makes this molecule a versatile building block (synthon) for the synthesis of more complex chemical structures in research settings. Handling and Storage: For product stability, it is recommended to store this compound under an inert atmosphere at 2-8°C . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-formylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)10-8-4-9-3-2-7(8)5-11/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEFMYBPXJVIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676341
Record name N-(4-Formylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124194-63-3
Record name N-(4-Formylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Formylpyridin 3 Yl Acetamide and Its Analogues

Direct Synthetic Routes to N-(4-formylpyridin-3-yl)acetamide

Direct synthesis aims to construct the this compound molecule in a minimal number of steps, often through one-pot reactions or a streamlined stepwise sequence.

Stepwise Synthesis Approaches

A stepwise synthesis provides greater control over the reaction at each stage, allowing for the isolation and purification of intermediates. A common stepwise route to this compound would likely begin with the acetylation of 3-amino-4-methylpyridine (B17607) to form N-(4-methylpyridin-3-yl)acetamide. This intermediate would then undergo oxidation of the methyl group to the desired formyl group.

Preparation of Pyridine-Formyl Precursors and Intermediates

The synthesis of this compound is heavily reliant on the availability of appropriately functionalized pyridine (B92270) precursors. Key transformations include the introduction of a formyl group and the formation of an amide linkage.

Strategies for Introducing the Formyl Moiety onto Pyridine Rings

Introducing a formyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. youtube.com However, several methods have been developed:

Oxidation of Methylpyridines: A common and effective strategy is the oxidation of a methyl group at the 4-position of the pyridine ring. Various oxidizing agents can be employed for this transformation.

Metalation and Formylation: Pyridine rings can be metalated using strong bases, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). youtube.com This approach allows for regioselective formylation.

Radical Acylation: Acyl radicals can be generated and added to protonated pyridine rings, which enhances their electrophilicity. youtube.com This method offers an alternative for introducing acyl groups that can be subsequently converted to formyl groups.

Amide Linkage Formation in Pyridine Derivatives

The formation of the amide bond between the 3-amino group of the pyridine ring and an acetyl group is a crucial step. The reactivity of aminopyridines in acylation reactions is well-documented.

Studies have shown that the acetylation of 3-aminopyridine (B143674) with acetic anhydride (B1165640) proceeds directly at the exocyclic amino group. publish.csiro.au This is in contrast to 4-aminopyridine, which can react through a ring N-acetyl intermediate. publish.csiro.au The rate of acetylation for aminopyridines generally follows the order 4 > 3 > 2. publish.csiro.au The use of acetyl chloride in a brine solution under weakly basic conditions has also been reported as an efficient method for the acetylation of primary amines. ias.ac.in

A general procedure for the synthesis of N-pyridin-3-yl substituted acetamides involves the reaction of an acid chloride with 3-aminopyridine. obiaks.com This method has been used to produce various N-pyridin-3-yl substituted [phenylsulphonamido] acetamides in good yields. obiaks.comblazingprojects.com

Table 1: Comparison of Acetylation Methods for Aminopyridines

Acetylating AgentSolventBaseKey Features
Acetic AnhydrideAcetoneTriethylamineDirect acetylation of 3-aminopyridines. publish.csiro.au
Acetyl ChlorideBrineSodium Acetate/TriethylamineEfficient for primary amines in an aqueous medium. ias.ac.in
Acid ChloridesNot specifiedNot specifiedGeneral method for N-pyridin-3-yl substituted amides. obiaks.com

Synthesis of this compound Derivatives and Analogues

The synthetic methodologies described can be adapted to produce a variety of derivatives and analogues of this compound. By starting with substituted 3-aminopyridines or by using different acylating agents, a diverse library of compounds can be generated. For instance, the synthesis of N-(4-methylpyridin-3-yl)acetamide has been reported, which could serve as a direct precursor to the target molecule. nih.gov Furthermore, various N-substituted pyridin-3-yl acetamides have been synthesized and evaluated for their biological activities, demonstrating the versatility of these synthetic routes. obiaks.comblazingprojects.comnih.gov

Table 2: Examples of Synthesized N-(pyridin-3-yl)acetamide Analogues

Compound NameStarting MaterialsSynthetic ApproachReference
N-(4-methylpyridin-3-yl)acetamide3-Amino-4-methylpyridine, Acetic AnhydrideAcetylation nih.gov
N-pyridin-3-yl substituted [phenylsulphonamido] acetamide (B32628)Phenylsulphonyl chloride, amino acids, 3-aminopyridineMulti-step synthesis involving chlorination and condensation obiaks.comblazingprojects.com
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide6-acetamido-2,4,5-trimethylpyridin-3-olAnalogue synthesis nih.gov

Modification of the Pyridine Ring System

The synthesis of analogs of this compound can be achieved through various modifications to the central pyridine ring. These modifications often involve the introduction of different substituents to alter the electronic and steric properties of the molecule, which can influence its reactivity and potential biological activity.

One common approach involves the use of precursor molecules that already contain a substituted pyridine ring. For instance, the synthesis of N-(4-methylpyridin-3-yl)acetamide begins with 3-amino-4-picoline (also known as 4-methylpyridin-3-amine). nih.gov This demonstrates a strategy where the desired substituent on the pyridine ring, in this case, a methyl group, is present from the start of the synthetic sequence.

Furthermore, the biosynthesis of pyridine rings themselves is a complex process that can occur through various natural pathways. While not directly a synthetic laboratory method, understanding these pathways, such as those involving nicotinic acid derivatives or the cyclization reactions catalyzed by enzymes like Diels-Alderases, can provide inspiration for novel synthetic strategies. nih.gov The formation of the pyridine ring can also occur non-enzymatically from precursors like 1,5-dione moieties reacting with ammonia (B1221849). nih.gov

Functionalization of the Formyl Group

The formyl group (-CHO) at the 4-position of the pyridine ring is a key functional handle that allows for a wide range of chemical transformations. This aldehyde functionality can be readily converted into other functional groups, leading to a diverse array of analogs.

Standard organic reactions can be applied to functionalize the formyl group. For example, oxidation of the formyl group would yield the corresponding carboxylic acid, N-(4-carboxypyridin-3-yl)acetamide. Conversely, reduction of the formyl group, for instance using a mild reducing agent like sodium borohydride (B1222165), would produce the hydroxymethyl analog, N-(4-(hydroxymethyl)pyridin-3-yl)acetamide.

Another important reaction of the formyl group is its participation in condensation reactions. It can react with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form imines (Schiff bases) or to extend the carbon chain, respectively. These reactions are fundamental in building more complex molecular architectures based on the this compound scaffold. For instance, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) is a known method for modifying carbonyl groups. researchgate.net

Derivatization of the Acetamide Moiety

The acetamide group (-NHCOCH₃) at the 3-position of the pyridine ring also offers opportunities for structural diversification. The amide bond itself is relatively stable, but the N-H proton can be deprotonated under suitable basic conditions, allowing for N-alkylation or N-acylation to introduce further substituents.

A more common approach to derivatize this part of the molecule is to vary the acyl group itself. Instead of an acetyl group, other acyl chlorides or anhydrides can be used in the initial synthesis. For example, reacting 3-aminopyridine-4-carbaldehyde with propionyl chloride would yield N-(4-formylpyridin-3-yl)propanamide. This strategy allows for the introduction of a wide variety of alkyl and aryl groups, thereby modifying the lipophilicity and steric bulk of this portion of the molecule.

The synthesis of related acetamide compounds often involves the acylation of an amino-pyridine precursor. For instance, the synthesis of N-(4-methyl-pyridin-2-yl)-acetamide is achieved by warming 2-amino-4-methylpyridine (B118599) in acetic anhydride. A similar approach could be envisioned for this compound, starting from 3-aminopyridine-4-carbaldehyde and reacting it with acetic anhydride or acetyl chloride. The synthesis of N-phenyl-N-(pyridin-4-yl)acetamide highlights another variation where the amide nitrogen is disubstituted. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, general principles of catalytic chemistry can be applied.

For instance, the formation of the acetamide bond can be facilitated by catalysts. While the reaction of an amine with an acid anhydride can often proceed thermally, the use of a catalyst, such as a Lewis acid or a base, can accelerate the reaction.

In the broader context of pyridine synthesis, catalytic methods are well-established. For example, transition metal-catalyzed cross-coupling reactions are frequently used to construct substituted pyridine rings. These methods could potentially be adapted for the synthesis of the this compound core structure. Furthermore, catalytic hydrogenation is a key step in the synthesis of some pyridine-containing pharmaceuticals, demonstrating the importance of catalysis in modifying the pyridine ring system. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are typically varied to maximize the yield and purity of the desired product include temperature, reaction time, solvent, and the stoichiometry of the reactants and reagents.

For the synthesis of acetamides, such as N-(4-methyl-pyridin-2-yl)-acetamide, a procedure involving heating the amine with acetic anhydride followed by crystallization has been reported to give a high yield of 95%. This suggests that for the synthesis of this compound, a similar protocol could be a good starting point for optimization.

In a study on the synthesis of pyridine-2-yl substituted ureas, the optimization of reaction conditions was systematically investigated. researchgate.net The amount of the cyanamide (B42294) reactant and the quantity of the methanesulfonic acid catalyst were varied to find the optimal conditions for achieving high conversion of the starting material. researchgate.net For example, reducing the equivalents of dimethylcyanamide (B106446) from 10 to 1.5 was found to be optimal for the conversion of pyridine N-oxide. researchgate.net This type of systematic approach is crucial for developing efficient and scalable syntheses.

Below is a table summarizing typical reaction parameters that are often optimized in syntheses of related compounds.

ParameterTypical Range/ConditionsRationale for Optimization
Temperature Room temperature to refluxTo provide sufficient energy for the reaction to proceed without causing decomposition of reactants or products.
Reaction Time Minutes to several hoursTo ensure the reaction goes to completion without the formation of significant byproducts from prolonged reaction times.
Solvent Aprotic (e.g., DCM, THF) or protic (e.g., ethanol)To dissolve reactants and facilitate their interaction. The choice of solvent can influence reaction rates and selectivity.
Catalyst Loading 0.1 mol% to stoichiometricTo accelerate the reaction rate. The optimal loading balances reaction speed with cost and potential for side reactions.
Reactant Stoichiometry Equimolar to an excess of one reactantTo drive the reaction to completion, especially if one reactant is more volatile or prone to side reactions.

By carefully controlling these parameters, chemists can significantly improve the outcome of the synthesis of this compound and its analogs.

Chemical Transformations and Reaction Pathways of N 4 Formylpyridin 3 Yl Acetamide

Reactivity of the Formyl Group

The aldehyde (formyl) functionality is a prominent site for chemical reactions, primarily involving nucleophilic additions to the carbonyl carbon.

The formyl group of N-(4-formylpyridin-3-yl)acetamide readily participates in condensation reactions, which are fundamental in the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). organic-chemistry.org For this compound, the aromatic aldehyde group can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. tandfonline.com The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. organic-chemistry.org This carbanion then attacks the electrophilic carbonyl carbon of the formyl group, followed by a dehydration step to yield a stable α,β-unsaturated product. organic-chemistry.org The use of various catalysts and solvent-free conditions, sometimes assisted by microwave irradiation, has been explored to improve the efficiency and environmental friendliness of this transformation. tandfonline.comquora.com

Schiff Base Formation: The formyl group can react with primary amines to form an imine, also known as a Schiff base. This reaction is a reversible process that proceeds through a carbinolamine intermediate. nih.gov The formation of the C=N double bond is typically favored by the removal of water from the reaction mixture. nih.gov The reaction can be catalyzed by either acid or base. The resulting Schiff bases are characterized by the presence of a C=N stretching vibration in their IR spectra. nih.gov

Reaction TypeReactantGeneral ProductKey Features
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)α,β-Unsaturated Pyridine (B92270) DerivativeForms a C=C bond; often catalyzed by a weak base. organic-chemistry.org
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Forms a C=N bond; reversible reaction. nih.gov

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding N-(4-carboxypyridin-3-yl)acetamide. A variety of oxidizing agents can accomplish this transformation. Traditional methods often employ reagents like potassium permanganate (B83412) or chromium-based oxidants, though these can be toxic and non-selective. nih.gov Milder and more chemoselective methods have been developed, including the use of N-heterocyclic carbenes (NHCs) as organocatalysts in aerobic oxidations. mdpi.com Other efficient systems involve using hydrogen peroxide with catalysts or reagents like sodium perborate (B1237305) in acetic acid. organic-chemistry.orgresearchgate.net Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer high chemoselectivity under mild, aqueous conditions, avoiding the oxidation of other sensitive functional groups. nih.gov

Reduction: The formyl group can be reduced to a primary alcohol, forming N-(4-(hydroxymethyl)pyridin-3-yl)acetamide. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is also a widely used method. britannica.com These methods are generally efficient and lead to the formation of the primary alcohol without affecting the amide or the aromatic pyridine ring.

Reaction TypeProduct Functional GroupExample Reagents
OxidationCarboxylic AcidH₂O₂, KMnO₄, N-Heterocyclic Carbenes (aerobic), Aldehyde Dehydrogenase nih.govmdpi.com
ReductionPrimary AlcoholNaBH₄, LiAlH₄, H₂/Pd britannica.comncert.nic.in

Transformations of the Amide Linkage

The amide bond in this compound, while generally stable, can undergo specific chemical reactions, particularly hydrolysis.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or alkaline conditions to yield 3-amino-4-formylpyridine and acetic acid (or its salt). Heating the amide with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding ammonium (B1175870) salt and the carboxylic acid. rsc.org Conversely, heating with an aqueous base like sodium hydroxide (B78521) liberates ammonia (B1221849) (or the primary amine, in this case, 3-amino-4-formylpyridine) and forms the salt of the carboxylic acid (sodium acetate). rsc.org Amide hydrolysis is a fundamental reaction, though often requiring more forcing conditions than the hydrolysis of an ester.

Amidation: The formation of the amide bond (amidation) typically does not proceed by the direct reaction of a carboxylic acid and an amine. Instead, a more reactive carboxylic acid derivative, such as an acyl chloride, is used. stackexchange.com Alternatively, dehydrating agents or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between a carboxylic acid and an amine under milder conditions. stackexchange.com

The concept of a prodrug involves chemically modifying a biologically active molecule to improve its pharmacokinetic or pharmacodynamic properties, such as permeability or solubility. biosynce.com The amide linkage is a common functional group used in prodrug design. A drug containing a primary or secondary amine can be acylated to form an amide prodrug. This amide can mask the polarity of the amine, potentially enhancing its ability to cross biological membranes. Once absorbed, the amide bond can be hydrolyzed by enzymes in the body, such as amidases, to release the active parent drug. biosynce.com Therefore, the acetamide (B32628) group in this compound could potentially function as a prodrug moiety, which would be cleaved in vivo to release a hypothetical active compound, 3-amino-4-formylpyridine.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is strongly deactivated towards electrophilic substitution, similar to nitrobenzene. biosynce.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. biosynce.comlibretexts.org Furthermore, under the acidic conditions often used for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases the deactivation of the ring. biosynce.com When substitution does occur, it proceeds preferentially at the 3-position (and 5-position), as the cationic intermediates formed from attack at the 2-, 4-, or 6-positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. quora.comquimicaorganica.org In this compound, the ring is already substituted at the 3 and 4-positions, making further electrophilic substitution highly unlikely and requiring harsh conditions.

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution. The electron-withdrawing nitrogen atom makes the ring carbons, particularly at the 2-, 4-, and 6-positions, electron-poor and thus susceptible to attack by nucleophiles. quora.comstackexchange.com The reaction proceeds via a stable anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com For this compound, the 2- and 6-positions would be the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The existing formyl and acetamido groups, being electron-withdrawing, would further activate the ring towards nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. The pyridine nitrogen and the C4-formyl group strongly deactivate the ring towards electrophilic attack. ntnu.no However, the C3-acetamido group provides activation and directs incoming electrophiles.

The directing effects of the substituents converge on specific positions:

The acetamido group directs electrophiles to the C2 and C6 positions.

The formyl group directs electrophiles to the C2 and C6 positions.

Therefore, any successful electrophilic substitution is strongly predicted to occur at the C2 or C6 positions, which are synergistically favored by the directing effects of both groups. The C5 position is deactivated by both the ring nitrogen and the adjacent formyl group, making substitution at this site highly unlikely.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of Acetamido (C3) Influence of Formyl (C4) Overall Predicted Reactivity
C2 Ortho (Activating) Meta (Directing) Favored
C5 Meta (Deactivating) Ortho (Deactivating) Unfavored
C6 Para (Activating) Meta (Directing) Favored

Common EAS reactions like nitration or halogenation, if they proceed, would likely require forcing conditions and yield a mixture of 2- and 6-substituted products. For instance, treatment with a nitrating mixture (HNO₃/H₂SO₄) would be expected to yield N-(2-nitro-4-formylpyridin-3-yl)acetamide and N-(6-nitro-4-formylpyridin-3-yl)acetamide.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, amplified by the C4-formyl group, makes this compound a potential candidate for nucleophilic aromatic substitution (SₙAr). Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups and the ring nitrogen. stackexchange.comquimicaorganica.org

For the parent compound, which lacks an adequate leaving group, a direct SₙAr reaction is not viable. However, if a good leaving group (e.g., a halogen like Cl or Br) were present at the C2 or C6 positions, the molecule would be highly activated for nucleophilic displacement.

For example, in a hypothetical derivative like N-(2-chloro-4-formylpyridin-3-yl)acetamide , a nucleophile (e.g., methoxide, CH₃O⁻) would readily attack the C2 position. The negative charge of the resulting Meisenheimer-like intermediate would be effectively stabilized by resonance, involving both the ring nitrogen and the para-formyl group. youtube.com

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (with a Leaving Group at C2)

Reagent Hypothetical Substrate Predicted Product Reaction Type
Sodium Methoxide (NaOCH₃) N-(2-chloro-4-formylpyridin-3-yl)acetamide N-(2-methoxy-4-formylpyridin-3-yl)acetamide SₙAr
Ammonia (NH₃) N-(2-chloro-4-formylpyridin-3-yl)acetamide N-(2-amino-4-formylpyridin-3-yl)acetamide SₙAr

Another possibility is the vicarious nucleophilic substitution (SₙH) of a hydrogen atom, a reaction known for electron-deficient heterocycles. nih.gov This could potentially allow for the introduction of nucleophiles at the C2 or C6 positions, though such reactions often require specific reagents and conditions.

Cycloaddition Reactions and Heterocycle Annulation with this compound

The functional groups of this compound serve as valuable handles for constructing fused heterocyclic systems (annulation). The ortho-relationship of the amino-derived (acetamido) and formyl groups is particularly conducive to cyclization reactions that form a new ring fused to the pyridine core.

The Friedländer annulation is a classic method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group. wikipedia.orgorganic-chemistry.org By analogy, this compound (or its corresponding 3-amino derivative) is an ideal substrate for building a second ring, leading to pyrido[3,4-b]pyridine (1,7-naphthyridine) derivatives.

For example, reaction with a ketone like cyclohexanone (B45756) would be expected to produce a tetracyclic fused system. Similarly, reaction with ethyl acetoacetate (B1235776) would yield a substituted pyrido[3,4-b]pyridin-2-one.

Table 3: Potential Heterocycle Annulation Reactions

Reagent(s) Expected Intermediate/Reaction Type Resulting Heterocyclic System
Ketone (e.g., Acetone) Friedländer Annulation wikipedia.org Pyrido[3,4-b]pyridine
Ethyl Acetoacetate Friedländer-type Condensation Pyrido[3,4-b]pyridin-2-one
Hydrazine (N₂H₄) Condensation/Cyclization Pyridazino[4,3-d]pyridine
Malononitrile Knoevenagel/Thorpe-Ziegler Condensation Pyrido[3,4-b]pyridine-dicarbonitrile

These annulation strategies offer a powerful route to complex, polycyclic nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. The specific reaction conditions (catalyst, solvent, temperature) would determine the efficiency and outcome of the transformation. researchgate.net

Coordination Chemistry of N 4 Formylpyridin 3 Yl Acetamide As a Ligand

Design and Synthesis of N-(4-formylpyridin-3-yl)acetamide-Based Ligands

The design of ligands based on this compound focuses on creating multidentate systems that can form stable chelate rings with metal ions. This is typically achieved by extending the molecule at the formyl position.

While this compound could theoretically act as a monodentate ligand through its pyridine (B92270) nitrogen atom, its application in this form is limited. The primary strategy involves converting it into a polydentate ligand, where multiple atoms from the same molecule bind to a central metal ion. This chelate effect results in significantly more stable metal complexes compared to those formed with monodentate ligands. The synthesis of these polydentate structures is achieved by targeting the aldehyde functional group.

The most effective and widely studied approach to creating potent polydentate ligands from this compound is through the formation of thiosemicarbazones and Schiff bases. cymitquimica.com

Thiosemicarbazones: These derivatives are synthesized via a condensation reaction between the formyl group of this compound and a thiosemicarbazide. mdpi.com This reaction introduces a thiosemicarbazone moiety (-CH=N-NH-C(=S)NH₂) to the pyridine backbone. The resulting ligand typically acts as a tridentate chelator, coordinating to a metal ion through the pyridine nitrogen, the imine (azomethine) nitrogen, and the thione sulfur atom. nih.govnih.gov This NNS donor set forms stable five- and six-membered chelate rings with the metal center. researchgate.net

Schiff Bases: Schiff base ligands are formed by the condensation of the formyl group with a primary amine (R-NH₂). This creates an imine or azomethine group (-CH=N-R). Depending on the nature of the 'R' group, which can contain additional donor atoms (like oxygen or nitrogen), these Schiff bases can be designed as bidentate, tridentate, or even higher-denticity ligands. researchgate.netnih.gov For instance, reacting the parent aldehyde with an amino acid would yield a ligand with N, N, and O donor atoms.

Formation and Stoichiometry of Metal Complexes

Ligands derived from this compound, particularly its thiosemicarbazone and Schiff base derivatives, readily form stable complexes with a wide array of transition metal ions. The stoichiometry of these complexes depends on the charge of the metal ion, the denticity of the ligand, and the reaction conditions.

Research on analogous formylpyridine-based ligands demonstrates complexation with numerous transition metals. researchgate.net Thiosemicarbazone derivatives, acting as monobasic tridentate ligands (deprotonated at the hydrazinic nitrogen), typically form complexes with 1:1 or 1:2 metal-to-ligand ratios.

1:2 Stoichiometry: For trivalent ions like Fe(III) or Co(III), two deprotonated tridentate ligands can saturate the six coordination sites of the metal, leading to octahedral complexes with the general formula [M(L)₂]⁺. nih.gov

1:1 Stoichiometry: For divalent ions like Cu(II), Ni(II), and Zn(II), 1:1 complexes of the type [M(L)X] (where X is an anion like Cl⁻) are common. nih.gov In these cases, the ligand and the anion complete the coordination sphere of the metal. Uranyl(II) (UO₂²⁺) also forms stable complexes with related Schiff base ligands. nih.gov

The table below summarizes common coordination behaviors of various metal ions with analogous thiosemicarbazone ligands.

Metal IonTypical Stoichiometry (Metal:Ligand)Common GeometryReference Example
Cu(II) 1:1, 2:2 (dimeric)Square Planar, Square Pyramidal nih.gov
Ni(II) 1:2Octahedral nih.gov
Fe(III) 1:2Octahedral nih.gov
Co(II/III) 1:2 (as Co(III))Octahedral nih.gov
Zn(II) 1:1Tetrahedral/Square Pyramidal nih.gov
Cd(II) 1:2Octahedral osti.gov
Mn(II) 1:2Octahedral researchgate.net
UO₂(II) 1:1, 1:2Pentagonal Bipyramidal nih.gov

The final structure of a metal complex is significantly influenced by the anions from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻, CH₃COO⁻) and any co-ligands present. mdpi.com

Coordinating Anions: Small, strongly coordinating anions like chloride (Cl⁻) often bind directly to the metal center to complete its coordination sphere, resulting in neutral complexes such as [Cu(L)Cl]. nih.gov

Non-Coordinating Anions: Larger, weakly coordinating anions like nitrate (B79036) (NO₃⁻) or perchlorate (B79767) (ClO₄⁻) may simply act as counter-ions to balance the charge of a cationic complex, for example, in [Co(L)₂]NO₃. These anions are located in the crystal lattice but not directly bonded to the metal. researchgate.net

Co-ligands: Solvent molecules, such as water or ethanol, can also coordinate to the metal ion, particularly if vacant coordination sites are available. nih.gov Additionally, other neutral ligands like pyridine can be included in the reaction to form mixed-ligand complexes. researchgate.net

Structural Elucidation of this compound Metal Complexes

The structures of these metal complexes are determined using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides key evidence of coordination. A shift in the stretching frequency of the C=N (azomethine) group upon complexation confirms the involvement of the imine nitrogen in bonding. For thiosemicarbazone complexes, a shift in the C=S band is also a critical indicator of sulfur coordination. nih.govresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligands and their diamagnetic complexes (e.g., Zn(II), Cd(II)). Upon coordination, the chemical shifts of protons and carbons near the donor atoms are altered, providing insight into the binding sites. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes show bands corresponding to d-d transitions within the metal ion and ligand-to-metal charge transfer (LMCT). The position and intensity of these bands are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion. nih.govresearchgate.net

Crystal Structure Determination via X-ray Diffraction

No published data are available on the crystal structures of any metal complexes formed with this compound.

Ligand Conformation and Metal Chelation Modes

There is no information regarding the conformational properties of this compound upon chelation with metal ions or the preferred modes of binding.

Electronic Structure and Bonding Analysis in Coordination Compounds

No studies on the electronic structure or the nature of the metal-ligand bonding in complexes of this compound have been reported.

Mechanistic Studies of Metal-Ligand Chelation Processes

There are no mechanistic studies available that describe the process of chelation between this compound and metal ions.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(4-formylpyridin-3-yl)acetamide, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR: Proton NMR spectra are critical for assigning the positions of hydrogen atoms. In a typical spectrum of this compound, the aldehydic proton of the formyl group is expected to appear as a singlet at approximately 10.0 ppm. The protons on the pyridine (B92270) ring typically exhibit signals in the aromatic region, around 8.5 to 9.0 ppm. The methyl protons of the acetamide (B32628) group are observed as a singlet further upfield, generally around 2.2 ppm. The amide proton (NH) signal can be found in the range of 9.5 to 10.5 ppm, often as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The carbonyl carbon of the formyl group is characteristically found downfield, often in the range of 190-195 ppm. The carbonyl carbon of the acetamide group appears around 168-170 ppm. The carbons of the pyridine ring resonate in the aromatic region, typically between 120 and 155 ppm. The methyl carbon of the acetamide group gives a signal at approximately 24-25 ppm.

Interactive Data Table: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~10.0SingletAldehydic H
¹H~9.5-10.5Broad SingletAmide NH
¹H~8.5-9.0MultipletPyridine H
¹H~2.2SingletAcetyl CH₃
¹³C~190-195-Formyl C=O
¹³C~168-170-Acetamide C=O
¹³C~120-155-Pyridine C
¹³C~24-25-Acetyl CH₃

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands include a strong C=O stretching vibration for the aldehyde group, typically observed around 1700-1720 cm⁻¹. The C=O stretch of the amide group (Amide I band) is usually found near 1680-1700 cm⁻¹. The N-H stretching vibration of the amide appears as a distinct band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The presence of the pyridine ring is also confirmed by characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.

Interactive Data Table: Key FT-IR Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3200-3400Medium-StrongN-H Stretch (Amide)
~3000-3100MediumAromatic C-H Stretch
~2850-2950MediumAliphatic C-H Stretch (CH₃)
~1700-1720StrongC=O Stretch (Aldehyde)
~1680-1700StrongC=O Stretch (Amide I)
~1400-1600Medium-StrongC=C and C=N Stretch (Pyridine Ring)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural confirmation. The nominal molecular weight of this compound is approximately 164.16 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the acetyl group (CH₃CO), or the entire acetamide side chain.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Fragment Lost
164[M]⁺-
135[M-CHO]⁺CHO
121[M-CH₃CO]⁺CH₃CO
106[M-NHCOCH₃]⁺NHCOCH₃

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Oxidation States and Coordination Environments

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is not directly applicable to this compound itself, as it is a diamagnetic molecule. However, this compound can act as a ligand, forming complexes with paramagnetic metal ions. In such cases, EPR spectroscopy becomes an invaluable tool for probing the oxidation state of the metal center and providing detailed information about the coordination environment and the nature of the metal-ligand bonding.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is utilized to study the electronic transitions within this compound. The spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the pyridine ring and the carbonyl groups, as well as n → π* transitions originating from the lone pairs on the oxygen and nitrogen atoms. These studies are also crucial for investigating the formation of metal complexes, as coordination to a metal ion typically results in shifts in the absorption maxima and changes in molar absorptivity.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of the compound. A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities by providing both their retention times and mass-to-charge ratios, facilitating their structural elucidation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For aromatic heterocyclic compounds like N-(4-formylpyridin-3-yl)acetamide, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G), can determine key structural and electronic parameters. In a study on the related compound N-(6-sulfamoylpyridin-3-yl)acetamide, DFT was used to calculate the optimized molecular structure, which was then compared with experimental X-ray diffraction data, showing good agreement nih.gov. Similar calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, confirming the planarity of the pyridine (B92270) ring and the orientation of the formyl and acetamide (B32628) substituents.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For instance, in a study of furan (B31954) and TiCl₄, the difference in HOMO energies was used to understand the tendency for electron transfer and the formation of a donor-acceptor complex nih.gov.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridine Derivative This table is illustrative, based on typical values for similar compounds, as specific data for this compound was not available in the searched literature.

Parameter Value Unit Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.8 eV Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.7 eV Chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis of Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge distribution, hybridization, and bonding interactions within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)).

Table 2: Illustrative NBO Analysis for Intramolecular Interactions in an Acetamide Derivative This table is illustrative, based on typical interactions found in similar molecules nih.gov.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N₅ σ*(C₄-C₉) 2.5 Lone Pair -> Antibonding σ
LP(1) O₁ σ*(N₅-C₆) 1.8 Lone Pair -> Antibonding σ
σ(C₁-C₂) σ*(C₃-C₄) 3.1 σ -> σ* Hyperconjugation

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity and mode.

For this compound, docking simulations can be used to explore its potential as an inhibitor for various protein targets. Studies on similar pyridine derivatives have demonstrated their potential as inhibitors for targets like the SARS-CoV-2 main protease, Aurora A kinase, and α-amylase nih.govplos.orgorientjchem.org. The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site (or "grid box"), and running an algorithm to explore possible binding poses. The results are ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol), with lower values indicating higher affinity.

Analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the receptor's active site. For example, a study on pyridine derivatives as anticoagulants found that a hydroxyl group on the pyridine ring was crucial for forming a productive hydrogen bond with the thrombin active site nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Kinetics

Molecular Dynamics (MD) simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and stability of molecules and their complexes. While docking provides a static snapshot of a ligand-receptor interaction, MD simulations offer a dynamic view.

If molecular docking suggests that this compound binds to a specific protein target, an MD simulation of the ligand-protein complex can be performed. These simulations, often run for hundreds of nanoseconds, track the movements of all atoms in the system. The results are analyzed to assess the stability of the binding pose over time by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding through Root Mean Square Fluctuation (RMSF) analysis. Such simulations were performed on thiazole-clubbed pyridine scaffolds to confirm the stability of their complex with the SARS-CoV-2 main protease nih.govplos.org. These studies help validate docking results and provide a more accurate picture of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. The goal is to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

To build a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links the descriptors to the activity semanticscholar.orgnih.govresearchgate.net.

Studies on acetamide-sulfonamide derivatives have successfully used QSAR to build models with high predictive power researchgate.netnih.gov. These models can identify which structural features are most important for activity. For instance, the models might indicate that specific substitutions on the pyridine ring enhance or diminish biological effects. The resulting QSAR model can then be used to predict the bioactivity of this compound and other new derivatives, helping to prioritize which compounds to synthesize and test experimentally.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are highly effective for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors.

By performing GIAO/DFT calculations on the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. These calculated shifts can be correlated with experimental data to confirm structural assignments researchgate.netnih.govyoutube.com. This synergy is especially valuable for complex molecules where spectral assignments are ambiguous or for distinguishing between isomers nih.gov. Studies on various acetamide and pyridine derivatives have shown excellent linear correlations between experimental and DFT-calculated chemical shifts, often with very low error margins researchgate.netmdpi.com.

Similarly, DFT calculations can predict the vibrational frequencies seen in IR and Raman spectroscopy. The calculated frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, typically match well with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule nih.govnih.gov.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(6-sulfamoylpyridin-3-yl)acetamide
Furan
Titanium tetrachloride (TiCl₄)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
N-acetyl-p-benzoquinone imine (NAPQI)
Acetaminophen
N-(2-((1H-indol-3-yl)thio)acetyl)aniline derivatives
Acetamide-sulfonamide derivatives
Thiazole-clubbed pyridine scaffolds
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives

Applications in Material Science and Advanced Materials

Development of Functional Materials based on N-(4-formylpyridin-3-yl)acetamide

No research data is available to describe the development of functional materials based on this compound.

Polymer and Composite Material Engineering

There are no studies documenting the use of this compound in polymer or composite material engineering.

Role in Catalysis and Catalytic Systems

The role of this compound in catalysis and catalytic systems has not been investigated in any accessible research.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Findings in N-(4-formylpyridin-3-yl)acetamide Research

This compound belongs to the pyridine (B92270) carboxamide family. While direct studies are not abundant in public literature, its synthesis can be inferred from established chemical principles. The likely synthetic pathway involves the creation of a key intermediate, 3-aminopyridine-4-carbaldehyde. pipzine-chem.comchemimpex.comchemicalbook.com This intermediate possesses the necessary amine and aldehyde functionalities. The synthesis of 3-aminopyridine (B143674) itself can be achieved through methods like the Hofmann rearrangement of nicotinamide (B372718) or the reduction of 3-nitropyridine. orgsyn.org Once 3-aminopyridine-4-carbaldehyde is obtained, a standard acylation reaction, for instance with acetic anhydride (B1165640) or acetyl chloride, would yield the final product, this compound. A similar procedure is used to synthesize N-(pyrimidin-4-yl)acetamide from 4-aminopyrimidine (B60600) using acetic anhydride and triethylamine.

The reactivity of this compound is dictated by its three main components: the pyridine ring, the formyl group, and the acetamido group. The formyl (aldehyde) group is susceptible to nucleophilic attack and can undergo reactions like condensation, reduction, and oxidation. chemicalbook.com The acetamido group is an amide, which can be hydrolyzed under acidic or basic conditions, and the nitrogen atom's lone pair can influence the aromatic ring's reactivity. The pyridine nitrogen makes the ring electron-deficient, influencing its substitution patterns.

Interactive Table: Inferred Properties of this compound

Property Value Source
Molecular Formula C8H8N2O2 Inferred
CAS Number 1124194-63-3 sigmaaldrich.cn
Key Functional Groups Pyridine, Aldehyde, Amide wikipedia.orgbldpharm.com

| Precursor | 3-Aminopyridine-4-carboxaldehyde | chemimpex.comnih.gov |

Emerging Research Areas and Unaddressed Challenges in Pyridine-Formyl Amide Chemistry

The chemistry of pyridine derivatives containing both formyl and amide groups presents several challenges and opportunities for future research. One of the primary difficulties lies in achieving selective reactions. The presence of multiple reactive sites—the aldehyde, the amide, and the pyridine ring itself—can lead to a lack of selectivity and the formation of side products during synthesis or further functionalization. rsc.org

A significant challenge in pyridine chemistry is the "2-pyridyl problem," where the nitrogen atom can interfere with metal-catalyzed cross-coupling reactions, making the synthesis of certain substituted pyridines difficult. nih.gov Although this compound does not have a 2-pyridyl substituent, the electronic effects of the pyridine nitrogen can still influence reactivity, for example, in amide bond formations involving aminopyridines. reddit.com Overcoming these reactivity and selectivity issues is a key area for future research.

Emerging areas of interest include the development of novel catalysts and reaction conditions that allow for precise modification of such multi-functionalized pyridine rings. Furthermore, computational studies, like Density Functional Theory (DFT), are becoming increasingly important for predicting the reactivity and electronic properties of these molecules, which can guide synthetic efforts. mdpi.com

Translational Research Potential and Pharmaceutical Development Prospects for this compound Analogues

The pyridine carboxamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. researchgate.nettandfonline.com Analogues of this compound hold considerable potential for translational research and pharmaceutical development. Pyridine-based compounds are investigated for a wide array of biological activities, including as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. researchgate.netauctoresonline.org

For instance, pyridine-2-carboxamide derivatives have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov Other pyridine carboxamide derivatives have shown promise as urease inhibitors, which could be useful in treating infections by ureolytic bacteria. mdpi.com The formyl group itself is a versatile handle for synthesizing more complex molecules, serving as a building block for drugs targeting diseases like idiopathic pulmonary fibrosis and malaria. chemicalbook.com

The development of analogues of this compound could lead to new drug candidates. By modifying the substituents on the pyridine ring and altering the nature of the amide group, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For example, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have identified compounds with potent anti-colitis activity. nih.gov The translational potential of this class of compounds is high, with opportunities to develop new treatments for a range of diseases, justifying further investigation into their synthesis and biological evaluation. auctoresonline.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.